2-hexylidenecyclopentan-1-one
Overview
Description
2-hexylidenecyclopentan-1-one, also known as 2-hexylidenecyclopentanone, is a cyclic ketone with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is characterized by its pale yellowish oily liquid form and a powerful warm-floral and green-fruity odor with spicy herbaceous undertones . It is insoluble in water but soluble in oils and ethanol .
Preparation Methods
The synthesis of 2-hexylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst such as beta-cyclodextrin . The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, followed by pH adjustment and washing to obtain the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
2-hexylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hexylidenecyclopentan-1-one has found extensive utility in scientific research. It acts as a chiral auxiliary in diverse chemical reactions, aiding in the progression of these reactions . This compound has played a significant role in synthesizing chiral ligands for asymmetric catalysis . Additionally, it exhibits antibacterial properties against multiple bacterial strains, making it valuable in biological and medical research . Its unique fragrance properties also make it a candidate for use in the fragrance and flavor industry .
Mechanism of Action
The mechanism by which 2-hexylidenecyclopentan-1-one exerts its effects involves its interaction with molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in asymmetric synthesis, thereby influencing the stereochemistry of the products . Its antibacterial properties are likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
2-hexylidenecyclopentan-1-one can be compared with other similar compounds such as:
2-Heptylidenecyclopentanone: Similar in structure but with a heptyl group instead of a hexyl group.
3-Methyl-2-(pentyloxy)-2-cyclopenten-1-one: Another cyclic ketone with different substituents.
2-Heptylidenecyclopentan-1-one: Similar in structure but with different substituents. These compounds share similar chemical properties but differ in their specific applications and reactivity.
This compound stands out due to its unique combination of fragrance properties, antibacterial activity, and utility in asymmetric synthesis, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
17373-89-6 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z)-2-hexylidenecyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7- |
InChI Key |
WZPGQHVPSKTELT-YFHOEESVSA-N |
Isomeric SMILES |
CCCCC/C=C\1/CCCC1=O |
SMILES |
CCCCCC=C1CCCC1=O |
Canonical SMILES |
CCCCCC=C1CCCC1=O |
density |
0.907-0.914 |
103517-11-9 17373-89-6 |
|
physical_description |
Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |
Pictograms |
Irritant |
solubility |
insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Synonyms |
2-Hexylidene-cyclopentanone; 2-(Hexylidene)-1-cyclopentanone; 2-Hexylidenecyclopentanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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